molecular formula C16H21BrClNS B2483612 [1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride CAS No. 1803610-88-9

[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride

Cat. No.: B2483612
CAS No.: 1803610-88-9
M. Wt: 374.77
InChI Key: KVZIDUMRNWDCOW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride: is a chemical compound that features a bromophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological systems and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

In the industrial sector, 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in electronic devices and sensors .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride lies in its combination of a bromophenyl group and a thiophene ring. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.

Conclusion

1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNS.ClH/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13;/h3-8,12,16,18H,2,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZIDUMRNWDCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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